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molecular formula C16H15NO2S B8636560 2-(4-Hydroxyphenyl)-2,4-dimethyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 105773-00-0

2-(4-Hydroxyphenyl)-2,4-dimethyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B8636560
M. Wt: 285.4 g/mol
InChI Key: UIMPVPABUBJEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04739050

Procedure details

To a stirred solution of 3,4-dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzothiazine (4.8 g) in methylene chloride (25 ml), sulfuryl chloride (3.5 g) is added under ice-cooling. The mixture is stirred for 30 minutes, and added into a solution of phenol (2.4 g) and aluminum chloride (3.3 g) in methylene chloride (20 ml) with stirring under ice-cooling. The mixture is stirred for 1 hour under ice-cooling, and washed with water, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. The solution is dried over anhydrous sodium sulfate and concentrated in vacuo. A mixture of benzene and n-hexane (1:1) is added to the residue and the separated crystals are collected by filtration to give 6.4 g (90.2%) of the titled compound.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
90.2%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:7](=[O:8])[N:6]([CH3:9])[C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[S:3]1.S(Cl)(Cl)(=O)=O.[C:19]1([OH:25])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH3:1][C:2]1([C:22]2[CH:23]=[CH:24][C:19]([OH:25])=[CH:20][CH:21]=2)[C:7](=[O:8])[N:6]([CH3:9])[C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[S:3]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
CC1SC2=C(N(C1=O)C)C=CC=C2
Name
Quantity
3.5 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
3.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
with stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour under ice-
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
washed with water, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
A mixture of benzene and n-hexane (1:1)
ADDITION
Type
ADDITION
Details
is added to the residue
FILTRATION
Type
FILTRATION
Details
the separated crystals are collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(SC2=C(N(C1=O)C)C=CC=C2)C2=CC=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 90.2%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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